molecular formula C23H25NO6S B2465041 2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide CAS No. 946349-15-1

2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide

Cat. No.: B2465041
CAS No.: 946349-15-1
M. Wt: 443.51
InChI Key: HHVMJCALFNLRNY-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold substituted with a 4-ethoxyphenyl group and a sulfonated ethyl arm bearing a furan-2-yl and 4-methoxybenzenesulfonyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, comparisons with structurally related analogs can illuminate its probable properties.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-3-29-19-8-6-17(7-9-19)15-23(25)24-16-22(21-5-4-14-30-21)31(26,27)20-12-10-18(28-2)11-13-20/h4-14,22H,3,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVMJCALFNLRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide , a novel derivative of acetamide, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with substituted phenyl compounds. The process often employs various catalytic methods to enhance yield and purity. For instance, the reaction of furan-2-carbaldehyde with appropriate sulfonyl and acetamide precursors can yield the target compound with high efficiency.

Antiinflammatory Properties

Studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory activity. In a series of experiments, compounds with similar structural motifs demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. For example, a related compound demonstrated an IC50 value of 0.011 μM against COX-2, suggesting potent anti-inflammatory effects .

Analgesic Effects

The analgesic properties of this compound have been evaluated through various models of pain. In vivo studies indicated that the compound effectively reduced pain responses in formalin-induced pain models, showcasing its potential as an analgesic agent. The mechanism is likely linked to its ability to inhibit TRPV1 channels, which are involved in nociception .

Antioxidant Activity

Research has also highlighted the antioxidant capabilities of this compound. It was found to enhance the activity of key antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular defense against oxidative stress. This effect was observed in liver and heart tissues, indicating systemic benefits .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a multitarget inhibitor affecting COX and LOX pathways, crucial for inflammation.
  • Ion Channel Modulation : Its interaction with TRPV1 channels suggests a pathway for pain modulation.
  • Antioxidant Defense Activation : By inducing NQO1 expression, it enhances cellular resilience against oxidative damage.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on COX Inhibition : A study reported that a structurally related sulfonamide derivative exhibited significant inhibition of COX-2 in vitro and showed promising results in animal models for inflammatory diseases .
  • Analgesic Efficacy : Another investigation demonstrated that compounds with similar structures significantly reduced pain in models mimicking human conditions, supporting their potential clinical application .

Comparative Analysis

Compound NameActivity TypeIC50 Value (μM)Notes
Compound ACOX-2 Inhibitor0.011High potency against inflammation
Compound BTRPV1 Modulator0.008Effective analgesic properties
Compound CAntioxidant-Induces NQO1 expression

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide Chlorophenyl, thiophene Chloro vs. ethoxy; thiophene vs. furan
N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Naphthalene, methoxyphenethyl Naphthalene vs. ethoxyphenyl; lacks sulfonyl/furan
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Ethoxyphenyl, indazole, morpholine Indazole core; morpholine substituent
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Furan, sulfonylhydrazine Hydrazine linker; phenoxy vs. ethyl sulfonate

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-methoxybenzenesulfonyl group likely enhances binding affinity compared to simpler sulfonamides (e.g., ’s 3a–3c).
  • Heterocyclic Moieties : Replacing thiophene (in ) with furan may alter π-stacking and metabolic stability due to furan’s lower electronegativity.
  • Ethoxy vs.
Enzyme Inhibition
  • 3a (IC₅₀ = 69 µM): The naphthalene group in 3a enhances α-glucosidase inhibition compared to nitro (3b) or phenoxy (3c) analogs .
Metabolic Effects
  • In Vivo Blood Sugar Reduction : 3a reduced blood sugar by 25.1% in sucrose-loaded rats .
  • Target Compound Potential: The furan and sulfonyl groups may enhance bioavailability, but the ethoxy group could slow metabolism, prolonging action.
Antimicrobial Activity
  • Thiazolidinones (): Substituted acetamides showed moderate activity against S. aureus and E. coli.
  • Target Compound : The sulfonyl group may improve penetration through bacterial membranes, though furan’s inherent toxicity could limit therapeutic indices .

Computational and Binding Interaction Insights

  • Pyridine-Based Analogs () : Acetamides with pyridine rings exhibited strong SARS-CoV-2 main protease binding (−22 kcal/mol). The target compound’s furan may form similar H-bonds with HIS163, while the sulfonyl group could interact with ASN142 .
  • Tautomerism () : Analogous acetamides (e.g., 3c-I/3c-A) exist as tautomeric mixtures, suggesting the target compound may also exhibit dynamic structural flexibility .

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